Polar Surface Area (PSA) Differentiation: Carbonyl-Containing vs. Non-Oxo Tetrahydroimidazo[1,2-a]pyrimidine Core
The target compound possesses a topological polar surface area (tPSA) of 44.70 Ų due to the presence of the carbonyl oxygen at position 5 . This is measurably higher than the predicted tPSA of the non-oxo analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4, molecular formula C₆H₉N₃, molecular weight 123.16 g/mol), which lacks the carbonyl and is estimated to have a tPSA of approximately 29–33 Ų . The 11–16 Ų difference in PSA directly impacts membrane permeability predictions and hydrogen-bonding capacity, making the two scaffolds non-interchangeable in lead optimization programs where CNS penetration or oral bioavailability are design objectives.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 44.70 Ų (experimentally derived from ChemSrc database) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4): predicted tPSA ~29–33 Ų (no experimental value publicly available; estimate based on absence of carbonyl oxygen contribution) |
| Quantified Difference | ~11–16 Ų higher tPSA for the target compound |
| Conditions | Calculated tPSA values; target compound value sourced from ChemSrc physicochemical database |
Why This Matters
A difference of 11–16 Ų in tPSA is sufficient to alter predicted blood-brain barrier permeability and oral absorption classification, meaning that SAR generated on one scaffold cannot be reliably transferred to the other.
